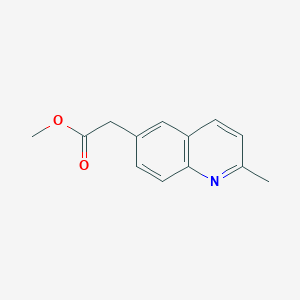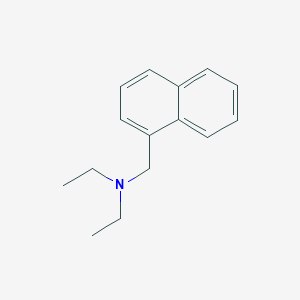
N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine is an organic compound with the molecular formula C15H19N. It is a derivative of ethanamine, where the ethyl group is substituted with a naphthalen-1-ylmethyl group. This compound is known for its unique structure, which combines the properties of both the naphthalene ring and the ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine typically involves the reaction of naphthalen-1-ylmethyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalen-1-ylmethyl ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthalen-1-ylmethyl ketones.
Reduction: Secondary amines.
Substitution: Various substituted ethanamines.
Scientific Research Applications
N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthalene ring can engage in π-π interactions with aromatic residues in the binding site, while the ethanamine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(naphthalen-1-ylmethyl)ethanamine
- N-ethyl-N-(naphthalen-2-ylmethyl)ethanamine
- N-ethyl-N-(phenylmethyl)ethanamine
Uniqueness
N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities.
Properties
CAS No. |
35693-45-9 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H19N/c1-3-16(4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
JIDHYTMOPLMDLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


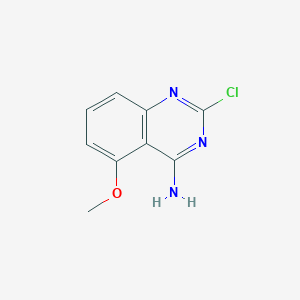
![2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11892367.png)

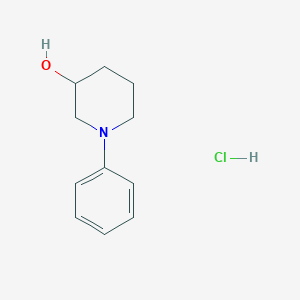
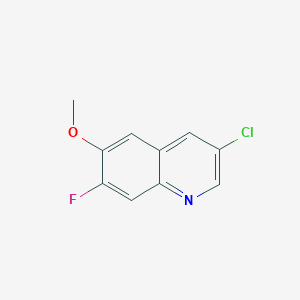
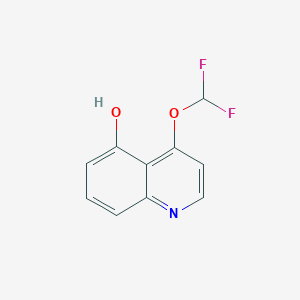

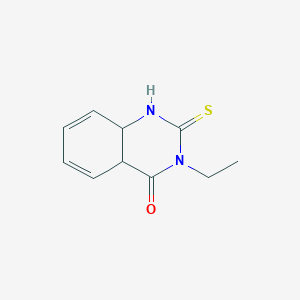
![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)
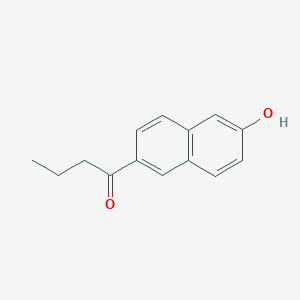
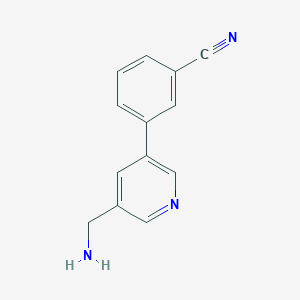
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B11892445.png)
